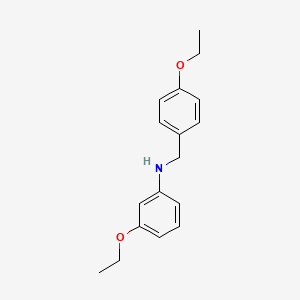

3-Ethoxy-N-(4-ethoxybenzyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethoxy-N-(4-ethoxybenzyl)aniline is a biochemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 21 hydrogen atoms, and 2 oxygen atoms, forming a complex structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 271.35 and a molecular formula of C17H21NO2 . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has focused on the synthesis of various aniline derivatives and their chemical properties. For instance, a study by Wen Zi-qiang (2007) delved into the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, highlighting a process with high yield and little environmental pollution (Wen Zi-qiang, 2007). Another study by Zhang Qingwen (2011) developed a practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, emphasizing its industrial production feasibility due to the robustness and less waste burden of the process (Zhang Qingwen, 2011).

Vibrational Analysis and Molecular Dynamics

Research by E. Bravanjalin Subi et al. (2022) on 4-Methoxy-N-(nitrobenzylidene)-aniline involved vibrational analysis and molecular dynamic simulation, contributing to the understanding of hydrogen bonding interactions, antimicrobial activity, and drug likeness (E. Bravanjalin Subi et al., 2022). Similarly, a study by J.F.N. Batista et al. (2017) on the imine 4-Acetyl-N-(4-methoxybenzylidene)aniline focused on its synthesis, characterization, and theoretical study in gaseous and solid phases, revealing its potential as a nonsteroidal anti-inflammatory and in treating various disorders (J.F.N. Batista et al., 2017).

Antimicrobial Activities and QSAR Studies

Davinder Kumar et al. (2011) conducted antimicrobial studies on a series of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides, indicating the importance of various substituents in describing the antimicrobial activity of these compounds (Davinder Kumar et al., 2011).

Photochemistry and Spectroscopic Studies

The photochemical behavior of N-(4-Dimethylaminobenzylidene)aniline was explored by Hiroyuki Ohta et al. (1975), providing insights into its triplet state and phosphorescence characteristics (Hiroyuki Ohta et al., 1975). Additionally, studies like those conducted by Deepika Mago et al. (1977) on N-(4-methoxybenzylidene)anilines have used spectroscopic analysis to understand the transmission of electronic effects within these molecules (Deepika Mago et al., 1977).

Propiedades

IUPAC Name |

3-ethoxy-N-[(4-ethoxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-3-19-16-10-8-14(9-11-16)13-18-15-6-5-7-17(12-15)20-4-2/h5-12,18H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCLXULNHYMEEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)

![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)

![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)

![2-Isobutoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385569.png)

![4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385570.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline](/img/structure/B1385571.png)

![3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385572.png)

![3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385573.png)

![4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385577.png)

![2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385580.png)

![N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline](/img/structure/B1385582.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385584.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine](/img/structure/B1385585.png)